molecular formula C21H18N4O2S B2925727 1-(4-ethylphenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one CAS No. 1251675-30-5

1-(4-ethylphenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one

Cat. No.: B2925727
CAS No.: 1251675-30-5
M. Wt: 390.46
InChI Key: QNSCATHHLKDVCN-UHFFFAOYSA-N
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Description

The compound 1-(4-ethylphenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one features a dihydropyridazinone core linked to a 1,2,4-oxadiazole ring substituted with a methylsulfanylphenyl group. The ethylphenyl group at position 1 and the methylsulfanyl group at the para position of the oxadiazole ring may influence bioavailability and target engagement.

Properties

IUPAC Name

1-(4-ethylphenyl)-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-3-14-4-8-16(9-5-14)25-13-12-18(26)19(23-25)21-22-20(24-27-21)15-6-10-17(28-2)11-7-15/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSCATHHLKDVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, which is often synthesized through the cyclization of appropriate hydrazides and carboxylic acids under acidic or basic conditions. The pyridazinone core is then introduced through a condensation reaction involving hydrazine derivatives and diketones. The final step involves the coupling of the oxadiazole and pyridazinone intermediates, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure consistent quality and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the oxadiazole ring produces amines.

Scientific Research Applications

1-(4-ethylphenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to interact with enzymes, receptors, and other biomolecules, leading to modulation of biological processes. For example, its antimicrobial activity may result from inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Similarly, its anticancer properties could be linked to the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Antimicrobial 1,2,4-Oxadiazole Derivatives

Compounds such as 4-(3-(4-(4-(3-(dimethylamino)propyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)phenol hydrochloride () share the 1,2,4-oxadiazole core but differ in substituents. Key distinctions include:

  • Bioactivity: While antimicrobial analogs target enteric pathogens via unknown mechanisms, the dihydropyridazinone core in the target compound may confer divergent biological activity, possibly related to kinase or receptor modulation.
Table 1: Physicochemical Properties of Antimicrobial Oxadiazoles vs. Target Compound
Feature Antimicrobial Analog (25b) Target Compound
Core Structure Oxadiazole-phenoxy-phenol Oxadiazole-dihydropyridazinone
Key Substituent Dimethylaminopropylphenoxy Methylsulfanylphenyl
Calculated logP* ~2.8 (higher polarity) ~3.5 (higher lipophilicity)
Potential Application Gastrointestinal antimicrobial Undetermined (structural hints at kinase/receptor targeting)

*Estimated using fragment-based methods.

GLP-1R Modulators (V-0219)

The antidiabetic agent V-0219 () contains a trifluoromethylphenyl-oxadiazole group linked to morpholine-piperidine. Differences include:

  • Electronic Effects : The target compound lacks the electron-withdrawing trifluoromethyl group, which may reduce metabolic stability but improve synthetic accessibility .
  • Pharmacokinetics: V-0219’s morpholine-piperidine linker likely enhances solubility and bioavailability compared to the rigid dihydropyridazinone core.

SphK2 Inhibitors (SLM6031434)

SLM6031434 () features an oxadiazole-pyrrolidine-carboximidamide structure. Key contrasts:

  • Binding Interactions: The dihydropyridazinone core may engage in π-π stacking with aromatic residues in enzymes, whereas SLM6031434’s pyrrolidine group facilitates hydrogen bonding .
  • Substituent Effects : The methylsulfanyl group in the target compound offers moderate electron-donating effects, contrasting with the strong electron-withdrawing octyloxy-trifluoromethyl group in SLM6031434.

Pyridazinone and Triazole Derivatives

Compounds like 1-(4-chlorophenyl)-3-[4-ethyl-5-(propadienylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone () and analogs in –16 highlight:

  • Heterocycle Trade-offs : Replacing triazole with oxadiazole (as in the target compound) may improve metabolic stability due to oxadiazole’s resistance to enzymatic degradation .
  • Substituent Impact : The ethylphenyl group in the target compound could enhance hydrophobic interactions compared to chlorophenyl or methoxyphenyl groups in analogs.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-(4-ethylphenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one?

  • Methodology : The synthesis of structurally related heterocyclic compounds typically involves multi-step processes, including:

  • Condensation reactions to form the oxadiazole ring (e.g., cyclization of amidoximes with carboxylic acid derivatives) .
  • Functional group protection/deprotection to ensure regioselectivity during dihydropyridazinone formation .
  • Stepwise coupling of intermediates (e.g., using Suzuki-Miyaura or nucleophilic aromatic substitution for aryl group incorporation) .
    • Validation : Monitor reaction progress via TLC or LC-MS, and confirm intermediate purity using HPLC with UV detection (λ = 254 nm) .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Analytical Techniques :

  • X-ray crystallography for definitive 3D structure determination, particularly to resolve ambiguities in stereochemistry or ring conformation .
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to assign protons and carbons, with emphasis on distinguishing dihydropyridazinone tautomers .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula .
    • Data Interpretation : Cross-reference spectral data with computational predictions (e.g., density functional theory for NMR chemical shifts) .

Q. What methodologies are recommended for assessing purity and stability under varying conditions?

  • Purity Analysis :

  • Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to quantify impurities .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability .
    • Storage Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced Research Questions

Q. How can synthetic yield be optimized for the oxadiazole ring formation?

  • Optimization Strategies :

  • Screen solvents (DMF, THF, DCM) and catalysts (e.g., EDCI/HOBt) to enhance cyclization efficiency .
  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
    • Troubleshooting : If byproducts dominate, employ column chromatography with gradient elution (hexane/ethyl acetate) for purification .

Q. How to resolve contradictions between computational predictions and experimental spectral data?

  • Case Study : If NMR signals deviate from DFT-calculated shifts:

Re-examine solvent effects (e.g., DMSO vs. CDCl3) on chemical shifts .

Validate tautomeric forms via variable-temperature NMR or X-ray crystallography .

  • Tools : Use software like ACD/Labs or MestReNova for spectral simulation and comparison .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Antimicrobial Screening :

  • Microdilution assays (MIC determination) against Gram-positive/negative bacteria, using ciprofloxacin as a positive control .
    • Enzyme Inhibition :
  • Target-specific assays (e.g., kinase or protease inhibition) with fluorescence-based readouts .
    • Data Normalization : Express activity as IC₅₀ values relative to reference inhibitors .

Q. How can computational modeling predict reactivity or binding affinity?

  • Approaches :

  • Molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., ATP-binding pockets) .
  • DFT calculations (Gaussian 09) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
    • Validation : Correlate docking scores with experimental IC₅₀ values from enzymatic assays .

Q. What strategies mitigate challenges in functional group reactivity during derivatization?

  • Case Example : Protecting the oxadiazole sulfur atom during alkylation:

  • Use tert-butylthio groups to prevent undesired oxidation .
  • Employ mild reducing agents (e.g., NaBH₄) to preserve the dihydropyridazinone core .
    • Monitoring : Track reaction progress via IR spectroscopy to detect carbonyl or sulfanyl group changes .

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